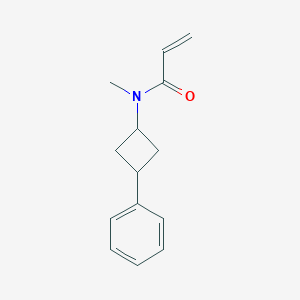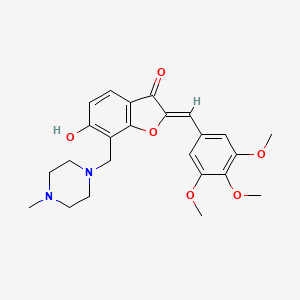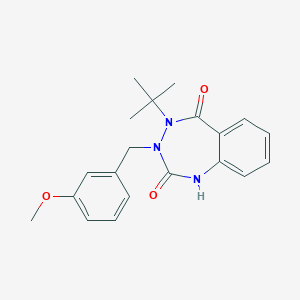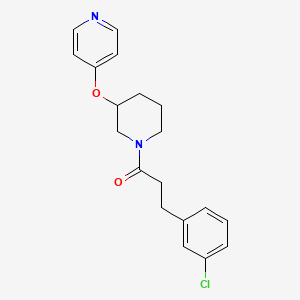
3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
Compounds structurally related to "3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one" have been extensively studied for their crystallographic and molecular structure. For example, the structural analysis of various chlorophenyl and pyridinyl derivatives, such as the title compound in the study by Kaur et al. (2013), provides insights into the dihedral angles, molecular configurations, and intramolecular interactions characteristic of these compounds (Kaur et al., 2013). Similarly, the synthesis and structural elucidation of Co(III) complexes, as reported by Amirnasr et al. (2001), demonstrate the versatility of these structures in forming complex metal-organic frameworks (Amirnasr et al., 2001).
Synthesis and Chemical Characterization
The synthesis and spectroscopic characterization of compounds containing piperidine and pyrrolidine groups, alongside chlorophenyl and pyridinyl moieties, underscore their potential in medicinal chemistry and materials science. Research by Sivakumar et al. (2021) on the synthesis and characterization of a specific chlorophenyl-pyridinyl compound highlights the methodologies for determining their molecular structure, vibrational modes, and electronic properties (Sivakumar et al., 2021).
Biological Evaluation
Studies have also focused on evaluating the biological activities of these compounds, including their antimicrobial, antifungal, and anticancer properties. The work by Okasha et al. (2022) on a chlorophenyl-pyridinyl derivative revealed its significant antimicrobial activities, further supported by molecular docking analysis to understand the molecular basis of its action (Okasha et al., 2022). Additionally, the exploration of anticonvulsant properties by Georges et al. (1989) and the investigation of ligand-receptor interactions by Shim et al. (2002) contribute to our understanding of how these compounds may interact with biological targets to elicit therapeutic effects (Georges et al., 1989); (Shim et al., 2002).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of related compounds, as demonstrated by Menezes et al. (2014), showcases the potential application of these materials in optical devices and technologies. The synthesis and characterization of a novel organic compound by Menezes et al. revealed significant second harmonic generation efficiency, highlighting the importance of molecular structure in determining optical properties (Menezes et al., 2014).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-4-1-3-15(13-16)6-7-19(23)22-12-2-5-18(14-22)24-17-8-10-21-11-9-17/h1,3-4,8-11,13,18H,2,5-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQIXZPUIXUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
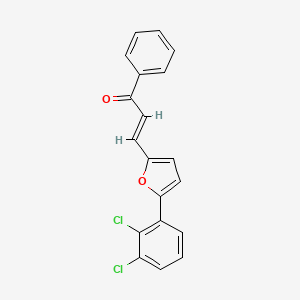
![1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2991926.png)
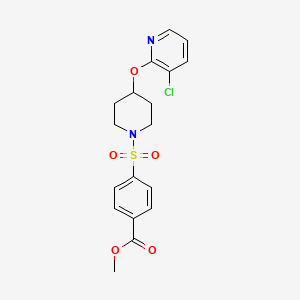
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)

![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)
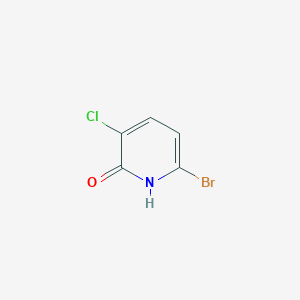

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)
![3-(4-bromobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
